molecular formula C19H22ClNO3S B3938722 2-[(4-chlorophenyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

2-[(4-chlorophenyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

Cat. No. B3938722
M. Wt: 379.9 g/mol
InChI Key: ZSFGOPLZCHHRPQ-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. MLN4924 is a potent inhibitor of the NEDD8-activating enzyme (NAE), which is a key component of the ubiquitin-proteasome system (UPS). The UPS is responsible for the degradation of many cellular proteins, including those involved in cell cycle regulation, DNA repair, and apoptosis. Inhibition of NAE by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, which can have a variety of effects on cellular processes.

Mechanism of Action

2-[(4-chlorophenyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide inhibits the NEDD8-activating enzyme (NAE), which is a key component of the ubiquitin-proteasome system (UPS). The UPS is responsible for the degradation of many cellular proteins, including those involved in cell cycle regulation, DNA repair, and apoptosis. Inhibition of NAE by this compound leads to the accumulation of NEDD8-conjugated proteins, which can have a variety of effects on cellular processes. These effects can include inhibition of DNA replication, activation of the DNA damage response, and induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. These effects can include inhibition of DNA replication, activation of the DNA damage response, and induction of apoptosis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to radiation and chemotherapy.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(4-chlorophenyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is its specificity for the NEDD8-activating enzyme (NAE). This specificity allows for the selective inhibition of the UPS, which can have a variety of effects on cellular processes. One limitation of this compound is its potential toxicity, which can limit its use in clinical trials. Additionally, this compound may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-[(4-chlorophenyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide. One area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound. Another area of interest is the development of combination therapies that can enhance the anti-tumor activity of this compound. Additionally, the study of this compound in combination with immunotherapy may be an area of future research. Finally, the development of more potent and selective NAE inhibitors may be an area of future drug discovery research.

Scientific Research Applications

2-[(4-chlorophenyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide has been extensively studied for its potential use in cancer treatment. The compound has been shown to have potent anti-tumor activity in vitro and in vivo, and has been tested in several clinical trials. This compound has been shown to be effective against a variety of cancer types, including leukemia, lymphoma, breast cancer, and prostate cancer.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3S/c1-13(25-16-7-5-15(20)6-8-16)19(22)21-11-10-14-4-9-17(23-2)18(12-14)24-3/h4-9,12-13H,10-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFGOPLZCHHRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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